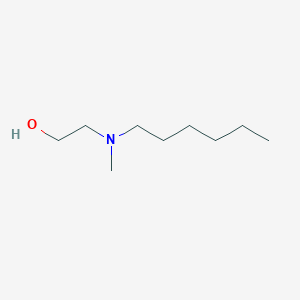

N-Hexyl-N-methylethanolamine

Description

Contextualization of Disubstituted Ethanolamines in Contemporary Chemical Science

Disubstituted ethanolamines are organic compounds featuring a nitrogen atom bonded to two alkyl groups and an ethanol (B145695) group (-CH₂CH₂OH). This unique structural arrangement, combining the characteristics of both amines and alcohols, imparts a versatile chemical reactivity that makes them valuable in a wide range of applications. dow.comunivarsolutions.comwikipedia.org These compounds are a subset of alkanolamines, which are broadly classified into primary, secondary, and tertiary amines based on the number of organic substituents attached to the nitrogen atom. wikipedia.org

In contemporary chemical science, disubstituted ethanolamines are investigated for their roles as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. wikipedia.org Their amphiphilic nature, arising from the hydrophilic alcohol group and the more hydrophobic N-alkyl groups, makes them suitable for use as surfactants, emulsifiers, and solubilizers in various formulations. wikipedia.org Furthermore, their basicity allows them to act as pH adjusters and corrosion inhibitors in industrial processes. dow.comunivarsolutions.com Research has also explored their application in CO2 capture technologies, where the nitrogen center can reversibly react with carbon dioxide. researchgate.netresearchgate.net

Significance of N-Hexyl-N-methylethanolamine within the Class of Tertiary Alkanolamines

This compound is a tertiary alkanolamine, characterized by a nitrogen atom bonded to a hexyl group, a methyl group, and an ethanol group. The specific combination of a long hexyl chain and a short methyl group is expected to confer a unique balance of steric and electronic effects, influencing its physical and chemical properties.

The presence of the long hexyl chain significantly increases the lipophilicity of the molecule compared to smaller analogues like N-methylethanolamine. This property can enhance its solubility in nonpolar solvents and its potential as a surfactant or emulsifier in oil-water systems. The linear hexyl portion can provide excellent oil solubility characteristics, making it potentially useful in industrial and consumer cleaner applications. dow.com In the context of tertiary alkanolamines used for CO2 capture, the length of the alkyl chain can influence the CO2 equilibrium solubility and the heat of absorption. researchgate.netresearchgate.net Longer alkyl chains can increase the electron density on the nitrogen atom, potentially leading to a higher pKa and thus a higher CO2 equilibrium solubility. researchgate.net

While specific research data on this compound is limited, the properties of related tertiary alkanolamines suggest its potential utility in various fields. For instance, tertiary alkanolamines are known to be used as catalysts in polymerization reactions and as intermediates in the manufacture of pharmaceuticals and other specialty chemicals. wikipedia.org

Table 1: Comparison of Properties of Related Alkanolamines

| Property | N-Methylethanolamine | Hexylamine |

| Molecular Formula | C₃H₉NO | C₆H₁₅N |

| Molecular Weight | 75.11 g/mol | 101.19 g/mol |

| Boiling Point | 159 °C | 131 °C |

| Melting Point | -5 °C | -23 °C |

| Density | 0.934 g/cm³ | 0.766 g/cm³ |

| Flash Point | 74 °C | 27 °C |

| Water Solubility | Miscible | Slightly soluble |

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound appears to be in a nascent stage, with a noticeable lack of dedicated studies on its synthesis, characterization, and application. Much of the available information is extrapolated from research on the broader class of tertiary alkanolamines or on more common disubstituted ethanolamines like N-methylethanolamine.

Future research on this compound could be directed towards several promising areas:

Synthesis and Characterization: The development of efficient and selective synthesis routes for this compound is a fundamental first step. A patented method for producing N-methylethanolamine involves the reaction of monomethylamine with ethylene (B1197577) oxide in the presence of water, which could potentially be adapted. google.com Detailed characterization of its physicochemical properties, including its boiling point, melting point, density, and spectral data, is crucial for any future application development.

Corrosion Inhibition: Given that many alkanolamines exhibit corrosion-inhibiting properties, investigating the efficacy of this compound in protecting various metals in corrosive environments would be a valuable area of study. The long hexyl chain might enhance the formation of a protective hydrophobic layer on metal surfaces.

Material Science: Its potential as a building block for novel polymers or as a modifying agent for existing materials could be explored. The combination of the reactive hydroxyl group and the tertiary amine functionality offers avenues for creating materials with tailored properties.

Catalysis: The tertiary amine group in this compound could act as a catalyst in various organic reactions. Research into its catalytic activity, particularly in reactions where its specific steric and electronic properties could be advantageous, would be a worthwhile pursuit.

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

2-[hexyl(methyl)amino]ethanol |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-10(2)8-9-11/h11H,3-9H2,1-2H3 |

InChI Key |

ZCMDQLIBAYWMDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Hexyl N Methylethanolamine

Rational Design and Synthesis of N-Hexyl-N-methylethanolamine

The construction of this compound relies on established organic chemistry principles, particularly those governing the formation of tertiary amines. The key starting material is N-methylethanolamine, which already contains the methyl and ethanolamine (B43304) moieties. ebi.ac.ukwikipedia.org The primary synthetic challenge lies in the selective addition of a hexyl group to the nitrogen atom.

Amination reactions, specifically N-alkylation, represent a direct approach to synthesizing this compound. This involves the reaction of N-methylethanolamine, a secondary amine, with a hexylating agent. A common hexylating agent is a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane. quora.com The lone pair of electrons on the nitrogen atom of N-methylethanolamine acts as a nucleophile, attacking the electrophilic carbon of the hexyl halide in an SN2 reaction. chemguide.co.uk

This method, however, can be prone to over-alkylation, where the resulting tertiary amine reacts further with the hexyl halide to form a quaternary ammonium (B1175870) salt. quora.com To control this, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully managed. Using an excess of the starting amine can also help to minimize the formation of the quaternary salt. chemguide.co.uk

Another amination strategy involves the reaction of a secondary amine with an alkanediol. google.com This process can achieve high selectivity for tertiary alkanolamines when carried out at elevated temperatures in the presence of specific catalysts. google.com

Reductive amination is a highly effective and widely used method for the synthesis of tertiary amines. nih.govresearchgate.net This two-step process begins with the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate. chemistrysteps.comnih.gov In the case of this compound synthesis, N-methylethanolamine is reacted with hexanal.

The resulting iminium ion is then reduced in situ to the desired tertiary amine. chemistrysteps.comyoutube.com Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being particularly effective due to their selectivity and tolerance of acidic conditions often used to promote iminium ion formation. libretexts.orgyoutube.com Catalytic hydrogenation using molecular hydrogen (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a common reduction method. rsc.orgdtu.dk

The general pathway for reductive amination is as follows:

Iminium Ion Formation: The secondary amine (N-methylethanolamine) reacts with the aldehyde (hexanal) to form an unstable carbinolamine, which then dehydrates to form an iminium ion.

Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. youtube.com

Reductive amination offers several advantages, including high yields, operational simplicity, and the use of readily available starting materials. nih.govnih.gov It is a versatile method applicable to the synthesis of a wide range of structurally diverse amines. rsc.org

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Starting Materials | Key Intermediates | Common Reagents/Catalysts | Advantages | Potential Challenges |

| Direct N-Alkylation | N-methylethanolamine, Hexyl halide (e.g., 1-bromohexane) | - | Base (e.g., K2CO3) | Direct, one-step process | Over-alkylation to form quaternary ammonium salts, requires careful control of stoichiometry |

| Reductive Amination | N-methylethanolamine, Hexanal | Iminium ion | Reducing agents (e.g., NaBH3CN, NaBH(OAc)3), H2/Pd/C | High yield and selectivity, mild reaction conditions, readily available starting materials | Two-step process (in situ), potential for side reactions if not optimized |

Catalyst Development for Enhanced this compound Synthesis Yields

Research into catalyst development for amination reactions aims to improve reaction efficiency, selectivity, and sustainability. For reductive amination, both homogeneous and heterogeneous catalysts are employed. rsc.org Homogeneous catalysts, such as those based on rhodium, iridium, or ruthenium, are often used for the hydrogenation of the imine/enamine intermediate. researchgate.net

Heterogeneous catalysts, like palladium on carbon (Pd/C), Raney nickel, and various metal oxides, offer the advantage of easier separation from the reaction mixture and potential for recycling. researchgate.netmagtech.com.cn The development of non-noble metal catalysts is an area of active research to provide more cost-effective and environmentally friendly alternatives. frontiersin.org For instance, catalysts based on nickel, copper, and iron have shown promise in alcohol amination reactions. magtech.com.cn

In the context of producing tertiary alkanolamines, ruthenium complexes combined with organic phosphine (B1218219) ligands have been shown to achieve high selectivity. google.com The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final this compound product.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is dictated by its two primary functional groups: the tertiary amine and the hydroxyl group. Understanding the reactivity of these moieties is crucial for its application in further chemical syntheses.

The tertiary amine in this compound is characterized by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. chemguide.co.uk

Nucleophilicity: As a nucleophile, the tertiary amine can react with electrophiles. A primary example is the reaction with alkyl halides to form quaternary ammonium salts. quora.com This reaction is a continuation of the N-alkylation process and can occur if this compound is exposed to further alkylating agents.

Basicity: The lone pair on the nitrogen can also accept a proton, making the molecule a Brønsted-Lowry base. The basicity of this compound is influenced by the electronic effects of its substituents. The alkyl groups (hexyl and methyl) are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia.

The hydroxyl (-OH) group in this compound is a versatile functional group that can undergo a variety of reactions, allowing for the synthesis of various derivatives.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. Kinetic studies on the esterification of hexanoic acid with N,N-dialkylamino alcohols have shown that the amino group can activate the carboxylic acid through hydrogen bonding, potentially accelerating the reaction. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation: The primary alcohol group in this compound can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant will determine the final product.

The interplay between the tertiary amine and hydroxyl group can influence the reactivity of the molecule. For instance, the basicity of the amine can affect the conditions required for reactions involving the hydroxyl group.

Thermally Induced Degradation Pathways of this compound

The degradation of alkanolamines is known to be influenced by temperature and the presence of contaminants like nitrites. uky.edu Studies on monoethanolamine (MEA) have shown that its degradation significantly increases in the presence of nitrites. uky.edu Therefore, it is plausible that the thermal stability of this compound would also be compromised under similar conditions. The likely degradation pathways could involve cleavage of the C-N or C-O bonds, leading to the formation of smaller amines, aldehydes, and alcohols.

Oxidative and Reductive Transformation Mechanisms of this compound

The oxidative degradation of this compound can occur at several sites within the molecule. The tertiary amine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. The presence of a hydroxyl group also provides a site for oxidation, potentially yielding an aldehyde or a carboxylic acid. Furthermore, the N-methyl and N-hexyl groups can be targets of oxidative cleavage. Studies on the oxidative degradation of N-nitrosodimethylamine have shown that reactions with hydroxyl radicals are a dominant pathway, leading to the formation of smaller amines like methylamine (B109427). elsevierpure.com Given that this compound is a secondary amine derivative, it has the potential to form carcinogenic nitrosamines in the presence of nitrite. wikipedia.org

Reductive transformations are less commonly studied for this class of compounds under typical environmental or industrial conditions. However, the principles of reductive amination suggest that the iminium ions, which could be formed under certain acidic conditions from the breakdown of this compound, are susceptible to reduction. youtube.com

Base-Assisted Decomposition Studies of Halo-Derivatives of N-Alkylalkanolamines

Research on the base-assisted decomposition of halo-derivatives of N-alkylalkanolamines, specifically (N-X),N-methylethanolamine (where X = Cl, Br), provides significant insight into potential degradation pathways for halogenated forms of this compound. nih.govresearchgate.net The decomposition of these compounds is triggered by the interaction of a base with the ionizable hydrogen of the hydroxyl group. nih.govresearchgate.net This process follows second-order kinetics and proceeds through two main concurrent pathways:

Intramolecular Elimination: This pathway leads to the formation of formaldehyde (B43269) and 2-aminoethanol. It involves a base-assisted proton transfer from the methyl group to the partially unprotonated hydroxyl oxygen, followed by the loss of the halide ion. nih.govresearchgate.net

Fragmentation: This pathway results in the formation of methylamine and two equivalents of formaldehyde. It occurs via a bimolecular base-promoted concerted cleavage of the molecule, yielding formaldehyde, a halide ion, and N-methylmethanimine. nih.govresearchgate.net

Kinetic studies indicate that both pathways are slightly asynchronous, with the proton transfer to the base occurring slightly ahead of the other molecular events. nih.govresearchgate.net The degree of asynchronicity increases as the strength of the base decreases. nih.govresearchgate.net

Interactive Data Table: Decomposition Pathways of Halo-Derivatives of N-Alkylalkanolamines

| Decomposition Pathway | Trigger | Key Steps | Products | Kinetic Order |

|---|---|---|---|---|

| Intramolecular Elimination | Base interaction with hydroxyl hydrogen | Base-assisted proton transfer from methyl to hydroxyl oxygen, loss of halide. nih.govresearchgate.net | Formaldehyde, 2-Aminoethanol. nih.govresearchgate.net | Second-order overall. nih.govresearchgate.net |

| Fragmentation | Base interaction with hydroxyl hydrogen | Concerted breakage of C-N and C-C bonds, loss of halide. nih.govresearchgate.net | Methylamine, Formaldehyde (2 equivalents). nih.govresearchgate.net | Second-order overall. nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques for N Hexyl N Methylethanolamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Hexyl-N-methylethanolamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. slideshare.netresearchgate.net By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the hexyl chain, the methyl group, and the ethanolamine (B43304) moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms would appear at a lower field (higher ppm) compared to the protons on the alkyl chain. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing further insight into the connectivity of the molecule.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. docbrown.info For this compound, a unique signal would be expected for each carbon atom in a different chemical environment. The chemical shifts of the carbon atoms would also be influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more definitive structural assignment. slideshare.net COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-N | ~ 2.2 | ~ 42 |

| N-CH₂-CH₂OH | ~ 2.5 | ~ 59 |

| N-CH₂-CH₂OH | ~ 3.5 | ~ 60 |

| N-CH₂-(CH₂)₄CH₃ | ~ 2.4 | ~ 55 |

| N-CH₂-CH₂-(CH₂)₃CH₃ | ~ 1.4 | ~ 27 |

| (CH₂)₃-CH₃ | ~ 1.3 | ~ 23, 32 |

| CH₂-CH₃ | ~ 1.3 | ~ 23 |

| CH₃ (terminal) | ~ 0.9 | ~ 14 |

Mass Spectrometry (MS) Techniques in the Analysis of this compound and Its Derivatives

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components in a mixture. phenomenex.comphcogj.com

For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺), although it may be of low abundance. The fragmentation of this ion would provide valuable structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would be a dominant process.

Expected key fragments for this compound would include the loss of an ethyl group from the hexyl chain, or cleavage resulting in ions corresponding to the N-methylethanolamine moiety and the hexyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental formula.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 159 | [C₉H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 114 | [C₆H₁₄NO]⁺ | Alpha-cleavage, loss of C₃H₇ |

| 100 | [C₅H₁₂NO]⁺ | Alpha-cleavage, loss of C₄H₉ |

| 86 | [C₄H₁₀NO]⁺ | Alpha-cleavage, loss of C₅H₁₁ |

| 72 | [C₃H₈NO]⁺ | Alpha-cleavage, loss of C₆H₁₃ (hexyl group) |

| 44 | [C₂H₆N]⁺ | Cleavage of the N-CH₂ bond in the ethanolamine moiety |

Chromatographic Separations for this compound Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its concentration in mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) Given that this compound is a relatively volatile compound, GC is a suitable technique for its analysis. nist.govnih.gov A capillary column with a non-polar or medium-polarity stationary phase would likely be used for separation. unl.edu For the analysis of amines, which can exhibit peak tailing due to interaction with active sites on the column, a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection. nih.gov Alternatively, coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification. phenomenex.com The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, can be a useful parameter for identification. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC) HPLC is another valuable tool for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex matrices. researchgate.netresearchgate.net Since this compound lacks a strong chromophore, direct UV detection would be challenging. Therefore, pre-column or post-column derivatization with a UV-active or fluorescent labeling agent is often employed to enhance detection sensitivity. researchgate.netresearchgate.net Reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier) would be a common approach for separation.

Table 3: Exemplary Chromatographic Conditions for the Analysis of Alkanolamines

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Reference |

| GC | Capillary column (e.g., 35% diphenyl, 65% dimethyl polysiloxane) | Helium | Nitrogen-Phosphorus Detector (NPD) | nih.gov |

| HPLC | C18 (e.g., Cosmosil MS-II, 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with buffer | UV (with pre-column derivatization) | researchgate.netresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing the vibrations of its chemical bonds. These techniques are excellent for identifying the functional groups present in this compound.

FT-IR Spectroscopy The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. researchgate.netnist.gov The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the hexyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ region, and the C-O stretching vibration would be found around 1050-1150 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically a weak band in Raman, the C-H and C-C stretching vibrations of the alkyl chain would produce strong signals. The symmetric C-N stretching vibration would also be Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 4: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (alkyl) | Stretching | 2850-3000 | Strong |

| N-H (if present as impurity) | Stretching | 3300-3500 | Moderate |

| C-O | Stretching | 1050-1150 | Moderate |

| C-N | Stretching | 1000-1250 | Moderate |

| CH₂ | Bending | ~1465 | Moderate |

| CH₃ | Bending | ~1375 | Moderate |

Theoretical and Computational Chemistry Approaches to N Hexyl N Methylethanolamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling of N-Hexyl-N-methylethanolamine

Quantum chemical calculations, also known as electronic structure calculations, apply the principles of quantum mechanics to determine the electronic wavefunction of a molecule. northwestern.edu From this, a wide range of molecular properties can be derived, including molecular geometry, electronic energy, dipole moments, and molecular orbitals. northwestern.edu The initial step in this process is typically solving the Schrödinger equation for the molecule's electrons, often using the Born-Oppenheimer approximation, which assumes fixed nuclei. wikipedia.org

Commonly employed methods include Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory, which offer a balance between computational cost and accuracy for many chemical systems. wavefun.comnih.gov For this compound, these calculations can predict its three-dimensional structure by optimizing bond lengths and angles to find the minimum energy conformation.

Furthermore, quantum chemistry is used to model reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated via DFT) This table presents hypothetical data for illustrative purposes, demonstrating the types of parameters obtained from quantum chemical calculations.

| Property | Value | Unit |

|---|---|---|

| Optimized C-N Bond Length | 1.47 | Å (Angstrom) |

| Optimized O-H Bond Length | 0.97 | Å (Angstrom) |

| Optimized C-N-C Bond Angle | 112.5 | Degrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.8 | eV (electron Volts) |

| LUMO Energy | 1.2 | eV (electron Volts) |

| HOMO-LUMO Gap | 8.0 | eV (electron Volts) |

Molecular Dynamics Simulations of this compound in Various Solvent Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ornl.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal macroscopic properties based on the microscopic behavior of the system. This approach is particularly valuable for understanding the interactions between a solute, such as this compound, and its surrounding solvent molecules. nih.gov

The simulation setup requires defining a force field, which is a set of parameters that describes the potential energy of the particles. The choice of solvent is critical, as the behavior of this compound will differ significantly in polar (e.g., water, ethanol) versus non-polar (e.g., n-hexane) environments due to differences in intermolecular forces like hydrogen bonding and van der Waals interactions.

Key parameters that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from the solute, providing a picture of the solvation shell structure.

Diffusion Coefficient: This quantifies the rate at which the solute moves through the solvent, indicating the mobility of the molecule in that medium.

Interaction Energies: These calculations can quantify the strength of the affinity between the solute and solvent molecules. ornl.gov

Table 2: Illustrative Diffusion Coefficients of this compound in Different Solvents from MD Simulations This table presents hypothetical data for illustrative purposes to show how solvent environment can influence molecular mobility.

| Solvent | Simulated Diffusion Coefficient (D) | Unit |

|---|---|---|

| Water | 0.65 | x 10⁻⁵ cm²/s |

| Ethanol (B145695) | 1.10 | x 10⁻⁵ cm²/s |

| n-Hexane | 2.50 | x 10⁻⁵ cm²/s |

| Toluene | 1.85 | x 10⁻⁵ cm²/s |

Thermodynamic Modeling of this compound Systems and Interactions

Thermodynamic models are essential for describing the phase behavior of chemical systems, such as the vapor-liquid equilibrium (VLE) of mixtures. For systems containing alkanolamines like this compound, models such as the Cubic Plus Association (CPA) equation of state or activity coefficient models like the Universal Functional Activity Coefficient (UNIFAC) are often employed. researchgate.net These models are particularly important in chemical engineering applications, for instance, in designing separation processes or studying the absorption of gases like carbon dioxide in aqueous amine solutions.

Research on structurally similar compounds, such as N-methyldiethanolamine (MDEA), has shown that thermodynamic models can successfully correlate VLE data over a wide range of temperatures, pressures, and compositions. researchgate.net The CPA model, for example, accounts for both physical interactions and chemical association (like hydrogen bonding), which is crucial for accurately representing mixtures containing water and amines. By fitting model parameters to experimental data, these frameworks can predict the conditions under which different phases coexist.

Table 3: Illustrative Vapor-Liquid Equilibrium (VLE) Data for the Water / this compound System This table presents hypothetical data for illustrative purposes, showing the type of information generated from thermodynamic studies or predicted by models like UNIFAC or CPA.

| System Pressure (kPa) | Temperature (°C) | Mole Fraction of Amine in Liquid (x) | Mole Fraction of Amine in Vapor (y) |

|---|---|---|---|

| 101.3 | 115.2 | 0.20 | 0.04 |

| 101.3 | 128.6 | 0.40 | 0.09 |

| 101.3 | 145.1 | 0.60 | 0.18 |

| 101.3 | 169.8 | 0.80 | 0.45 |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or physical properties. nih.gov By systematically modifying a parent structure and observing the resulting changes in a specific endpoint, researchers can develop models that predict the activity of new, untested compounds. mit.edu This is a cornerstone of drug design and materials science. nih.gov

For this compound, an SAR study could explore how variations in its alkyl chains affect a property of interest. For example, the length of the N-alkyl group could be varied, or the ethanolamine (B43304) backbone could be altered. Studies on other compounds have shown that increasing the length of an aliphatic side chain can systematically alter properties like receptor binding or cytotoxicity. nih.gov For instance, an increase in alkyl chain length often increases lipophilicity, which can enhance membrane penetration. nih.gov

A hypothetical SAR study could investigate a series of N-alkyl-N-methylethanolamine analogues, where the hexyl group is replaced by shorter or longer alkyl chains. The "activity" could be a measure of its performance as a solvent, its ability to inhibit a particular enzyme, or its cytotoxicity.

Table 4: Illustrative Structure-Activity Relationship (SAR) for N-Alkyl-N-methylethanolamine Analogues This table presents a hypothetical SAR study, correlating the N-alkyl chain length with a hypothetical measure of biological activity (IC₅₀). This illustrates the methodology used to find trends in chemical data.

| Compound (Analogue) | N-Alkyl Chain | Hypothetical Activity (IC₅₀ in µM) |

|---|---|---|

| N-Ethyl-N-methylethanolamine | -CH₂CH₃ | 85.2 |

| N-Propyl-N-methylethanolamine | -(CH₂)₂CH₃ | 54.6 |

| N-Butyl-N-methylethanolamine | -(CH₂)₃CH₃ | 25.1 |

| N-Pentyl-N-methylethanolamine | -(CH₂)₄CH₃ | 15.8 |

| This compound | -(CH₂)₅CH₃ | 18.3 |

| N-Heptyl-N-methylethanolamine | -(CH₂)₆CH₃ | 29.7 |

Based on a comprehensive search of available scientific and technical literature, there is currently no specific information regarding the applications of This compound in the specialized chemical fields outlined in your request.

Gas Capture and Separation Technologies:

Investigation of Carbon Dioxide Absorption Mechanisms by this compound.

Performance Evaluation of this compound in Acid Gas Scrubbing Systems.

Regeneration and Recyclability Studies of this compound Absorbents.

Coordination Chemistry:

Synthesis and Characterization of Metal Complexes Incorporating this compound.

Catalytic Activity of this compound-Metal Complexes in Organic Transformations.

While there is extensive research on other alkanolamines, such as Monoethanolamine (MEA), N-methyldiethanolamine (MDEA), and other tertiary amines for gas capture and as ligands in coordination chemistry, the specific data for this compound does not appear to be available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline provided. To do so would require speculation or the use of data for other compounds, which would violate the core requirements of your request.

Applications of N Hexyl N Methylethanolamine in Specialized Chemical Fields

N-Hexyl-N-methylethanolamine in Polymer Science and Engineering

The bifunctional nature of this compound, containing both a hydroxyl (-OH) and a tertiary amine (N-CH₃) group, makes it a candidate for various applications in polymer chemistry.

Chain extenders are low molecular weight compounds that react with the functional end-groups of prepolymers to increase their molecular weight and enhance mechanical properties. wikipedia.orgspecialchem.com Typically, these agents are bifunctional. wikipedia.org N-methylethanolamine (NMEA), a structural analog, serves as a chain extender in the reaction of high molecular weight polyepoxides with polyols and as a cation neutralizer for epoxy resins in cathodic dip-coating. wikipedia.org

Theoretically, this compound could perform a similar role. Its hydroxyl group can react with isocyanate, epoxide, or carboxylic acid functional groups on polymer chains. The presence of the N-hexyl group would introduce several modifications to the resulting polymer:

Increased Hydrophobicity: The six-carbon alkyl chain would enhance the non-polar character of the polymer, potentially improving its compatibility with other hydrophobic polymers or additives.

Internal Plasticization: The flexible hexyl group could increase the free volume within the polymer matrix, leading to a lower glass transition temperature (Tg) and increased flexibility.

Modified Rheology: The introduction of this branched, non-linear moiety can alter the melt viscosity and shear thinning behavior of the polymer, which is a critical factor in processing. researchgate.net

Chain extenders based on epoxy-functional (meth)acrylic monomers are used to improve the properties of recycled condensation polymers like PET. google.comresearchgate.net By analogy, this compound could be used to "up-cycle" or modify recycled polymers by reacting with their end-groups, thereby restoring molecular weight lost during degradation.

Functional polymers, which possess specific reactive groups, are designed for a wide array of applications, from drug delivery to advanced materials. mtu.edu The incorporation of this compound as a monomer or a post-polymerization modification agent could yield polymers with unique properties.

The synthesis of functional polymers can be achieved through various methods, including click chemistry and multicomponent reactions, which offer high selectivity and compatibility with diverse functional groups. nih.govmdpi.com this compound could be incorporated into polymer backbones through its hydroxyl group, leaving the tertiary amine and hexyl group as pendant moieties. For instance, it could be used as an initiator or comonomer in the anionic polymerization of methacrylates, a process used to create block copolymers with distinct properties. rsc.orgresearchgate.net

The resulting functional polymer would possess:

pH-Responsiveness: The tertiary amine group can be protonated at acidic pH, leading to changes in polymer solubility or conformation.

Chelating Ability: The amine and hydroxyl groups could coordinate with metal ions, making the polymer suitable for applications in water treatment or as a specialty coating.

Amphiphilic Character: The combination of the polar amine-alcohol head and the non-polar hexyl tail would impart amphiphilic properties, useful for creating polymeric surfactants or compatibilizers for polymer blends.

This compound as a Component in Solvent Systems and Extraction Processes

The unique molecular structure of this compound suggests its utility as a specialized solvent, combining polarity from the alcohol and amine groups with non-polarity from the hexyl chain.

The selection of a solvent is critical for optimizing reaction rates, yields, and separation efficiency. N-methylethanolamine is used as a solvent in natural gas processing. wikipedia.org this compound, with its enhanced oil solubility due to the linear hexyl portion, would be particularly useful in applications requiring the dissolution of both greasy, water-insoluble soils and water-soluble components. dow.com

Its high boiling point, a characteristic shared with NMEA (160 °C), would make it a slow-evaporating solvent suitable for processes like specialty printing, where premature drying of inks must be prevented. dow.comunivarsolutions.com Furthermore, its amphiphilic nature could be exploited in deep eutectic solvents (DES), which are gaining traction as green alternatives to traditional organic solvents for the extraction of natural products. semanticscholar.org A DES formulated with this compound could offer tailored polarity for the selective extraction of specific phytochemicals.

The efficiency of a solvent extraction process depends on several key parameters, including temperature, solvent-to-solid ratio, and extraction time. thermofisher.comresearchgate.net Studies on the extraction of oils from seeds using solvents like n-hexane have shown that optimizing these variables is crucial for maximizing yield. researchgate.netrepec.org

To optimize an extraction process using this compound, one would systematically vary these parameters. Increased temperature generally reduces solvent viscosity and improves matrix penetration, while a higher solvent-to-solid ratio ensures complete wetting of the material. semanticscholar.orgthermofisher.com

The table below illustrates a hypothetical design for an experiment to optimize extraction conditions.

| Run Order | Temperature (°C) | Solvent-to-Solid Ratio (mL/g) | Time (min) | Target Analyte Yield (%) |

| 1 | 50 | 10:1 | 30 | Data |

| 2 | 70 | 10:1 | 30 | Data |

| 3 | 50 | 20:1 | 30 | Data |

| 4 | 70 | 20:1 | 30 | Data |

| 5 | 50 | 15:1 | 15 | Data |

| 6 | 70 | 15:1 | 15 | Data |

| 7 | 50 | 15:1 | 45 | Data |

| 8 | 70 | 15:1 | 45 | Data |

| 9 | 60 | 15:1 | 30 | Data |

This interactive table represents a potential experimental design for process optimization. The yield would be determined analytically for each run.

By analyzing the results from such a designed experiment, optimal conditions for maximizing extraction efficiency with this compound as the solvent can be determined. researchgate.net

This compound as a Building Block in Fine Chemical Synthesis

A building block in chemical synthesis is a molecule that forms part of the final structure of a more complex compound. N-methylethanolamine is a versatile intermediate used in the synthesis of pharmaceuticals, pesticides, and surfactants. wikipedia.orgunivarsolutions.com For example, it is a precursor in the synthesis of the antihistamine mianserin. wikipedia.org

This compound offers the same reactive hydroxyl group for derivatization but includes the lipophilic N-hexyl group. This makes it an attractive building block for synthesizing target molecules where controlled lipophilicity is desired. Potential applications include:

Specialty Surfactants: Reaction with fatty acids would produce N-hexyl-N-methyl-N-(2-hydroxyethyl) amides, which would function as non-ionic surfactants with tailored emulsifying properties.

Pharmaceutical Ingredients: The N-hexyl group could be incorporated to enhance the membrane permeability or modify the pharmacokinetic profile of a drug candidate.

Corrosion Inhibitors: The amine functionality is key to many corrosion inhibitors. The hexyl group could improve the inhibitor's solubility in hydrocarbon-based fluids and enhance its film-forming properties on metal surfaces.

The compound N-Methylhexylamine, which lacks the ethanol (B145695) group but shares the N-hexyl moiety, is used in the synthesis of dialkyldithiocarbamato cadmium complexes, illustrating the utility of the hexyl-methyl-amino structure in inorganic and organometallic synthesis. lookchem.com

Derivatization of this compound into Advanced Intermediates

The bifunctional nature of this compound allows it to be a key reactant in the formation of complex heterocyclic and spirocyclic structures, which are valuable as advanced intermediates in various fields of chemistry. The reactivity of the amine and hydroxyl groups can be selectively targeted to yield sophisticated molecular architectures.

One notable example of such a derivatization, demonstrated with N-methylethanolamine, is its reaction with hexachlorocyclotriphosphazatriene (N₃P₃Cl₆). This reaction leads to the formation of spirocyclic phosphazene derivatives. psu.edu In this type of reaction, both the nitrogen and oxygen atoms of the ethanolamine (B43304) derivative participate in the substitution of chlorine atoms on the phosphazene ring, creating a stable spirocyclic structure. The reaction proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. psu.edu

The general reaction can be depicted as follows: N₃P₃Cl₆ + n(CH₃NHCH₂CH₂OH) → N₃P₃(N(CH₃)CH₂CH₂O)ₙCl₆₋₂ₙ + 2nHCl

The degree of substitution (n) can be controlled to produce mono-, di-, or tri-spirocyclic compounds. The dispiro compound, for instance, has been structurally characterized by X-ray crystallography, revealing a planar phosphazene ring and two planar spiro rings. psu.edu Such derivatives are of interest for their potential applications in materials science and as flame retardants.

Another form of derivatization involves the reaction with carbon disulfide, which, in the case of N-methylethanolamine, yields N-methyl-2-thiazolidinethione. wikipedia.org This reaction highlights the ability of the amino and hydroxyl groups to react intramolecularly to form a five-membered heterocyclic ring. Furthermore, pre-column derivatization techniques used for analytical purposes, such as for HPLC analysis, also showcase the reactivity of the amine group in forming derivatives suitable for detection. researchgate.netresearchgate.net

Table 1: Derivatization of N-methylethanolamine into Advanced Intermediates

| Reactant | Reagent | Product | Field of Application | Reference |

| N-methylethanolamine | Hexachlorocyclotriphosphazatriene | Spirocyclic phosphazenes | Materials Science, Flame Retardants | psu.edu |

| N-methylethanolamine | Carbon disulfide | N-methyl-2-thiazolidinethione | Heterocyclic Synthesis | wikipedia.org |

| N-methylethanolamine | Derivatizing agents for HPLC | Various derivatives | Analytical Chemistry | researchgate.netresearchgate.net |

Synthesis of this compound-Derived Amides and Esters

The secondary amine and primary alcohol functionalities of this compound allow for the straightforward synthesis of corresponding amides and esters, which have a wide range of industrial applications, particularly as surfactants and emulsifiers.

Amide Synthesis:

The reaction of this compound with carboxylic acids or their derivatives, such as esters or acid chlorides, yields N-hexyl-N-(2-hydroxyethyl)amides. A particularly efficient and green method for this transformation is enzymatic catalysis. For instance, the synthesis of N-methyl lauroylethanolamide, a secondary amide surfactant, has been successfully achieved by reacting methyl laurate with N-methylethanolamine using a lipase (B570770) from Candida antarctica (Chirazyme L-2). nih.govresearchgate.net This enzymatic approach is highly selective and proceeds under mild conditions. nih.gov

The reaction can be generalized for this compound as follows: R-COOR' + CH₃(CH₂)₅N(H)CH₂CH₂OH → CH₃(CH₂)₅N(COR)CH₂CH₂OH + R'OH

Research has shown that reaction parameters such as the solvent, temperature, and molar ratio of reactants significantly influence the reaction rate and yield. nih.gov For the synthesis of N-methyl lauroylethanolamide, acetonitrile (B52724) was found to be an optimal solvent. nih.gov Increasing the reaction temperature and the molar ratio of the amine to the ester can accelerate the reaction. nih.gov For example, a yield of 97.1% was obtained at 50°C after 36 hours with a 2:1 molar ratio of amine to ester. nih.gov By increasing the temperature to 60°C and the molar ratio to 4:1, a 95.8% yield could be achieved in just 5 hours. nih.gov These amides are noted for their surfactant properties. wikipedia.org

Ester Synthesis:

The hydroxyl group of this compound can undergo esterification with carboxylic acids to form the corresponding esters. This reaction is typically catalyzed by an acid and is reversible. nih.gov To drive the reaction towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. A convenient method for the synthesis of amino acid methyl esters involves the use of methanol (B129727) in the presence of trimethylchlorosilane, which facilitates the esterification under mild, room temperature conditions. nih.gov

A general scheme for the esterification of this compound is: R-COOH + CH₃(CH₂)₅N(H)CH₂CH₂OH ⇌ CH₃(CH₂)₅N(H)CH₂CH₂O-COR + H₂O

Table 2: Synthesis of N-methylethanolamine-Derived Amides and Esters

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Key Findings | Reference |

| Amidation | Methyl laurate, N-methylethanolamine | Lipase (Chirazyme L-2) | Secondary amide surfactant | High yields (up to 97.3%) and selectivity under mild, enzymatic conditions. Reaction rate influenced by solvent, temperature, and reactant molar ratio. | nih.govresearchgate.net |

| Esterification | Amino acids, Methanol | Trimethylchlorosilane | Amino acid methyl esters | Efficient esterification at room temperature with good to excellent yields. | nih.gov |

Environmental Aspects and Green Chemistry Initiatives for N Hexyl N Methylethanolamine

Biodegradation Studies of N-Hexyl-N-methylethanolamine in Environmental Systems

Direct biodegradation studies on this compound are not extensively available in peer-reviewed literature. However, the environmental fate of this compound can be inferred from studies on structurally similar long-chain alkanolamines and tertiary amines.

In general, alkanolamines are recognized for their susceptibility to biodegradation in various environmental compartments, including soil and water. nih.gov Studies have shown that many of these compounds are readily broken down by microorganisms, with environmental half-lives that can range from a single day to a couple of weeks, suggesting a low potential for persistence. nih.gov Their high water solubility and low to moderate vapor pressure mean they are expected to primarily partition into the aqueous phase in the environment. nih.gov

Research on primary long-chain alkylamines has identified specific bacterial strains capable of their degradation. For instance, a Pseudomonas species isolated from activated sludge has been shown to utilize primary alkylamines with chain lengths from C3 to C18 as sources of carbon, nitrogen, and energy. nih.gov The degradation pathway for these compounds is initiated by the cleavage of the C-N bond, which forms an alkanal and ammonium (B1175870). nih.gov The resulting alkanal is then oxidized to a fatty acid, which can be further metabolized by the microorganism. nih.gov

For tertiary alkanolamines like Methyldiethanolamine (MDEA), which is widely used in industrial gas sweetening processes, studies have shown that while it can be more resistant to degradation than primary or secondary amines, it is still biodegradable. urjc.es The biodegradability of MDEA in industrial wastewater can be significantly enhanced through pre-treatment processes like wet air oxidation, which breaks it down into more readily biodegradable substances such as acetic acid and ammonium. urjc.es

| Compound Type | Key Research Findings | Environmental Significance | Reference |

|---|---|---|---|

| General Alkanolamines | Highly susceptible to biodegradation with half-lives of 1 day to 2 weeks. Low potential for bioconcentration. | Not expected to persist or bioaccumulate in the environment. | nih.gov |

| Primary Long-Chain Alkylamines (C3-C18) | Degraded by Pseudomonas sp. via C-N bond cleavage, forming alkanals and ammonium. | Demonstrates a microbial pathway for the breakdown of the alkyl chain. | nih.gov |

| Methyldiethanolamine (MDEA) (Tertiary Alkanolamine) | Biodegradability can be enhanced by catalytic wet air oxidation, improving removal from wastewater. | Highlights that while some tertiary alkanolamines may be more recalcitrant, technologies exist to improve their degradation. | urjc.es |

Development of Sustainable and Eco-Friendly Synthesis Routes for this compound

Conventional synthesis routes for tertiary alkanolamines often involve reagents and conditions that are not aligned with the principles of green chemistry. The development of more sustainable methods is an active area of chemical research. For this compound, eco-friendly synthesis would likely focus on improving atom economy, using less hazardous reagents, and reducing energy consumption.

One promising approach is the catalytic synthesis from more benign starting materials. A patented process describes the selective synthesis of tertiary alkanolamines by reacting a secondary amine with an alkanediol in the presence of a ruthenium catalyst. google.com This method avoids the use of more hazardous materials like alkylene oxides or dichloroalkanes. google.com Applying this to this compound could involve the reaction of N-methylethanolamine with 1,6-hexanediol.

Another green chemistry strategy is the use of visible light-mediated reactions, which can often be conducted under mild, metal-free conditions. A general synthesis of tertiary alkylamines has been developed through the addition of alkyl radicals to all-alkyl-iminium ions, facilitated by visible light. nih.gov This modular approach could potentially be adapted for the synthesis of this compound by coupling an appropriate aldehyde and secondary amine with an alkyl halide. nih.gov

Furthermore, the traditional synthesis of the precursor N-methylethanolamine itself can be made more environmentally friendly. One patented method describes its production by reacting monomethylamine with ethylene (B1197577) oxide in the presence of water, which can achieve high conversion rates at lower temperatures and without the need for a high-pressure reactor or organic solvents. google.com

| Synthesis Strategy | Description | Potential "Green" Advantages | Reference |

|---|---|---|---|

| Catalytic Reaction of Secondary Amine and Alkanediol | Reacting a secondary amine with an alkanediol using a ruthenium catalyst to selectively produce a tertiary alkanolamine. | Avoids hazardous reagents like alkylene oxides and dichloroalkanes. | google.com |

| Visible Light-Mediated Carbonyl Alkylative Amination | A metal-free, modular transformation that couples aldehydes, secondary amines, and alkyl halides to form tertiary amines. | Operationally straightforward, metal-free, and utilizes readily available precursors. | nih.gov |

| Aqueous Synthesis of N-methylethanolamine Precursor | Reaction of monomethylamine with ethylene oxide in water, eliminating the need for organic solvents and high-pressure equipment. | Improved safety, reduced solvent waste, and lower energy requirements. | google.com |

Strategies for Recovery and Reutilization of this compound in Industrial Applications

The recovery and recycling of solvents and chemical intermediates are crucial for improving the sustainability of industrial processes. For this compound, which may be used as a solvent, a cleaning agent, or a chemical intermediate, effective recovery strategies can reduce waste, lower costs, and minimize environmental releases.

In applications where alkanolamines are used for gas treatment, they are prone to degradation over time, leading to solvent loss and operational issues. academicjournals.orgresearchgate.net This underscores the importance of purification and recovery loops in such processes. While specific recovery methods for this compound are not detailed in the literature, general techniques for amino alcohol recovery can be considered.

One potential method involves the formation of a Schiff base. A patented process for recovering alpha-amino alcohols from aqueous solutions involves reacting the amino alcohol with an aromatic aldehyde to form a Schiff base, which can then be extracted with a water-immiscible organic solvent. google.com The amino alcohol can subsequently be recovered by hydrolysis of the Schiff base. google.com

Another approach is through crystallization and ion exchange. A process for purifying the amino alcohol serinol involves the formation and crystallization of a salt, followed by elution of the free base using ion exchangers to yield a purified aqueous solution. google.com The final product is then obtained by precipitation or crystallization from a suitable solvent. google.com

Furthermore, in applications such as the use of amino alcohols as a medium for recycling polymer composites, the recovery of the amino alcohol is essential for the economic viability and environmental soundness of the process. researchgate.net Techniques such as distillation, membrane filtration, and extraction would likely be evaluated based on the specific properties of this compound and the composition of the industrial stream. google.com

| Recovery Strategy | Description | Applicability to this compound | Reference |

|---|---|---|---|

| Schiff Base Formation and Extraction | The amino alcohol is reacted with an aldehyde to form a Schiff base, which is then extracted and hydrolyzed to recover the amino alcohol. | Potentially applicable for recovery from aqueous solutions, depending on reaction efficiency and equilibria. | google.com |

| Crystallization and Ion Exchange | Involves forming a salt of the amino alcohol, purifying it by crystallization, and then liberating the free base using ion exchange resins. | A viable method for purification and recovery, particularly for removing ionic impurities. | google.com |

| Solvolysis Medium in Polymer Recycling | Using amino alcohols to break down polymer matrices, followed by separation and recovery of the amino alcohol for reuse. | If used in such an application, recovery would be integral to the process, likely involving distillation or filtration. | researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing N-Hexyl-N-methylethanolamine in laboratory settings?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hexylamine with methylethanolamine derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, acetone) enhance reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOH) optimize reaction rates .

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .

Validation : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation or column chromatography.

Q. How can researchers ensure safe handling of this compound given limited toxicological data?

Methodological Answer: Adopt precautionary measures aligned with GHS/CLP regulations:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .

- Storage : Keep in airtight containers away from ignition sources (flash point ~40–60°C) .

Contingency : In case of exposure, rinse affected areas with water for 15 minutes (S26) and consult safety data sheets for structurally similar amines (e.g., N,N-Dimethylethanolamine) .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

Methodological Answer: Use a combination of techniques to assess purity:

Cross-validate results with elemental analysis (C, H, N) and melting/boiling point consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters:

- Solvent polarity : Test ethanol (polar) vs. toluene (non-polar) to optimize solubility .

- Catalyst loading : Vary NaOH concentration (0.1–1.0 M) to minimize side reactions .

- Reaction time : Use kinetic studies (sampling at 1-hour intervals) to identify yield plateaus.

Case Study : A 20% yield increase was achieved by switching from ethanol to acetone and reducing temperature from 80°C to 65°C .

Q. What strategies are effective in resolving contradictions in reported physico-chemical properties of this compound?

Methodological Answer: Address discrepancies (e.g., boiling point, solubility) through:

- Comparative analysis : Replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points) .

- Literature review : Cross-reference data from peer-reviewed journals and regulatory databases (e.g., EPA, ECHA) .

- Computational modeling : Predict properties via QSAR tools or molecular dynamics simulations .

Example : Conflicting density values (0.887–0.897 g/cm³) were resolved by standardizing measurement temperatures to 25°C .

Q. What spectroscopic methods are suitable for studying the degradation pathways of this compound under varying conditions?

Methodological Answer: Investigate degradation using:

- UV-Vis spectroscopy : Monitor absorbance changes during oxidation/reduction reactions .

- LC-MS/MS : Identify degradation products (e.g., hexanal, methylamine derivatives) .

- Accelerated stability testing : Expose the compound to extreme pH, heat (40–60°C), or UV light to simulate long-term degradation .

Key Finding : Under acidic conditions, this compound degrades via hydrolysis of the ethanolamine moiety, forming hexanol and methylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.